

Synthesis of N-(3-ethynylphenyl)acetamide from 3-aminoacetophenone: A Technical Guide

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Compound of Interest

Compound Name: *N*-(3-ethynylphenyl)acetamide

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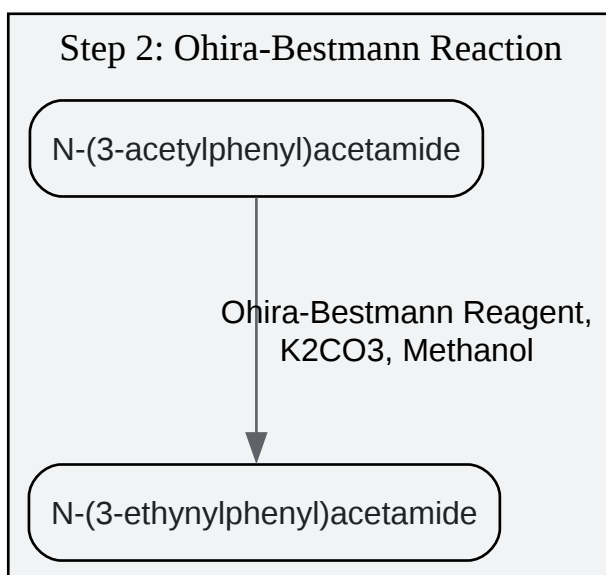
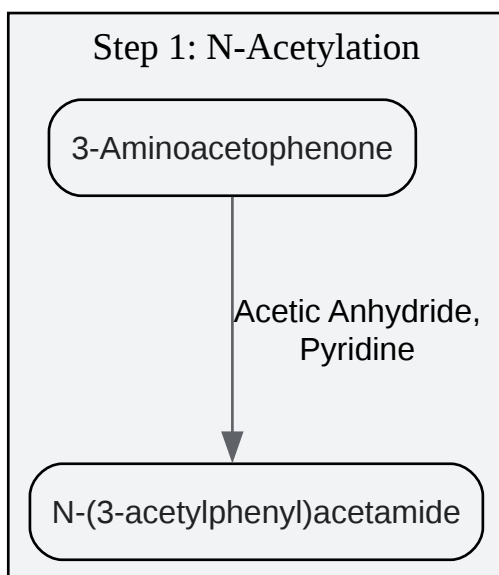
Prepared by Gemini

This technical guide provides a comprehensive overview of the synthetic route for producing **N-(3-ethynylphenyl)acetamide**, a valuable building block in pharmaceutical and materials science research, starting from the readily available 3-aminoacetophenone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

The synthesis is a two-step process commencing with the N-acetylation of 3-aminoacetophenone to yield the intermediate, N-(3-acetylphenyl)acetamide. Subsequently, the acetyl group of this intermediate is converted to a terminal alkyne through the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, a mild and efficient method for this transformation.^{[1][2][3]}

Overall Reaction Scheme

The synthetic pathway from 3-aminoacetophenone to **N-(3-ethynylphenyl)acetamide** is illustrated below.



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Overall synthesis of **N-(3-ethynylphenyl)acetamide**.

Step 1: Synthesis of N-(3-acetylphenyl)acetamide

The initial step involves the protection of the amino group of 3-aminoacetophenone via acetylation with acetic anhydride. This reaction is typically high-yielding and straightforward.

Experimental Protocol

A detailed procedure for the N-acetylation of 3-aminoacetophenone is provided below. This protocol is adapted from a similar synthesis of p-acetamidoacetophenone.[4]

Materials:

- 3-aminoacetophenone
- Pyridine (dried over KOH)
- Acetic anhydride
- Deionized water
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone in pyridine under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 1.5 to 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.
- Collect the solid by vacuum filtration and wash with cold water.

- Dissolve the crude product in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-acetylphenyl)acetamide.

Quantitative Data

Parameter	Value
Reactants	
3-Aminoacetophenone	1.0 eq
Acetic Anhydride	1.1 - 1.5 eq
Pyridine	Sufficient to dissolve starting material
Reaction Conditions	
Temperature	0 °C to room temperature
Reaction Time	1.5 - 2 hours
Product	
Yield	>90% (typical)
Melting Point	~128-131 °C
Characterization Data	
¹ H NMR (CDCl ₃)	δ (ppm): 7.95 (s, 1H), 7.75 (d, 1H), 7.60 (d, 1H), 7.40 (t, 1H), 2.60 (s, 3H), 2.20 (s, 3H)
¹³ C NMR (CDCl ₃)	δ (ppm): 198.0, 168.5, 138.0, 137.5, 129.0, 124.0, 123.5, 119.0, 26.5, 24.5
IR (KBr, cm ⁻¹)	~3300 (N-H), 1680 (C=O, ketone), 1660 (C=O, amide)
Mass Spec (EI)	m/z: 177 (M ⁺)

Step 2: Synthesis of N-(3-ethynylphenyl)acetamide

The second step is the conversion of the acetyl group of N-(3-acetylphenyl)acetamide into a terminal alkyne using the Ohira-Bestmann reagent. This method is advantageous due to its mild reaction conditions, which are compatible with the amide functionality.^{[1][5]}

Experimental Protocol

The following is a general procedure for the Ohira-Bestmann reaction adapted for N-(3-acetylphenyl)acetamide.^{[6][7]}

Materials:

- N-(3-acetylphenyl)acetamide
- Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
- Potassium carbonate (anhydrous)
- Methanol (anhydrous)
- Tetrahydrofuran (THF, anhydrous)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of N-(3-acetylphenyl)acetamide in anhydrous methanol and anhydrous THF in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate.
- Stir the suspension at room temperature.

- Add the Ohira-Bestmann reagent to the mixture and continue stirring at room temperature. The reaction is typically complete within a few hours to overnight.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **N-(3-ethynylphenyl)acetamide**.

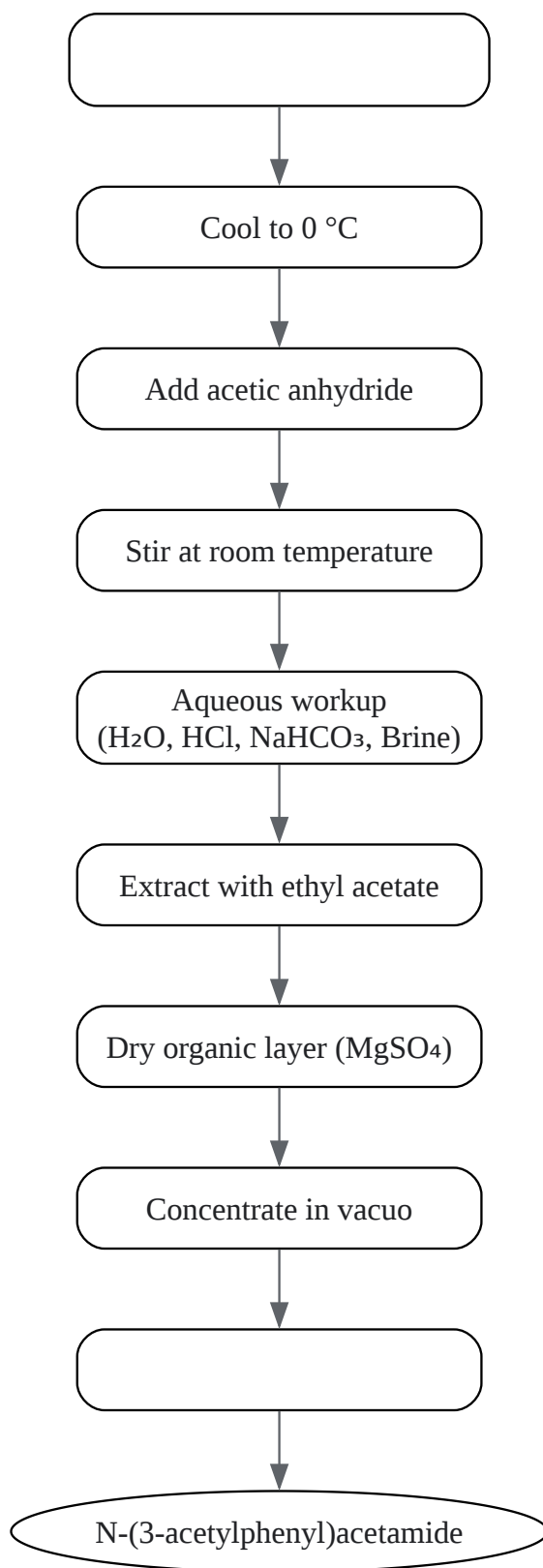
Quantitative Data

Parameter	Value
Reactants	
N-(3-acetylphenyl)acetamide	1.0 eq
Ohira-Bestmann Reagent	1.2 - 1.5 eq
Potassium Carbonate	2.0 - 3.0 eq
Reaction Conditions	
Solvent	Methanol/THF
Temperature	Room temperature
Reaction Time	4 - 16 hours
Product	
Yield	60-85% (typical)
Physical State	Solid
Characterization Data	
^1H NMR (CDCl_3)	δ (ppm): 7.70 (s, 1H), 7.65 (s, 1H), 7.50 (d, 1H), 7.30 (t, 1H), 7.20 (d, 1H), 3.05 (s, 1H), 2.15 (s, 3H)
^{13}C NMR (CDCl_3)	δ (ppm): 168.0, 138.5, 129.5, 129.0, 124.0, 123.0, 119.5, 83.0, 77.5, 24.5
IR (KBr, cm^{-1})	~3300 ($\equiv\text{C-H}$), ~3280 (N-H), ~2100 ($\text{C}\equiv\text{C}$), ~1660 (C=O)
Mass Spec (EI)	m/z: 159 (M^+)

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and purification processes.

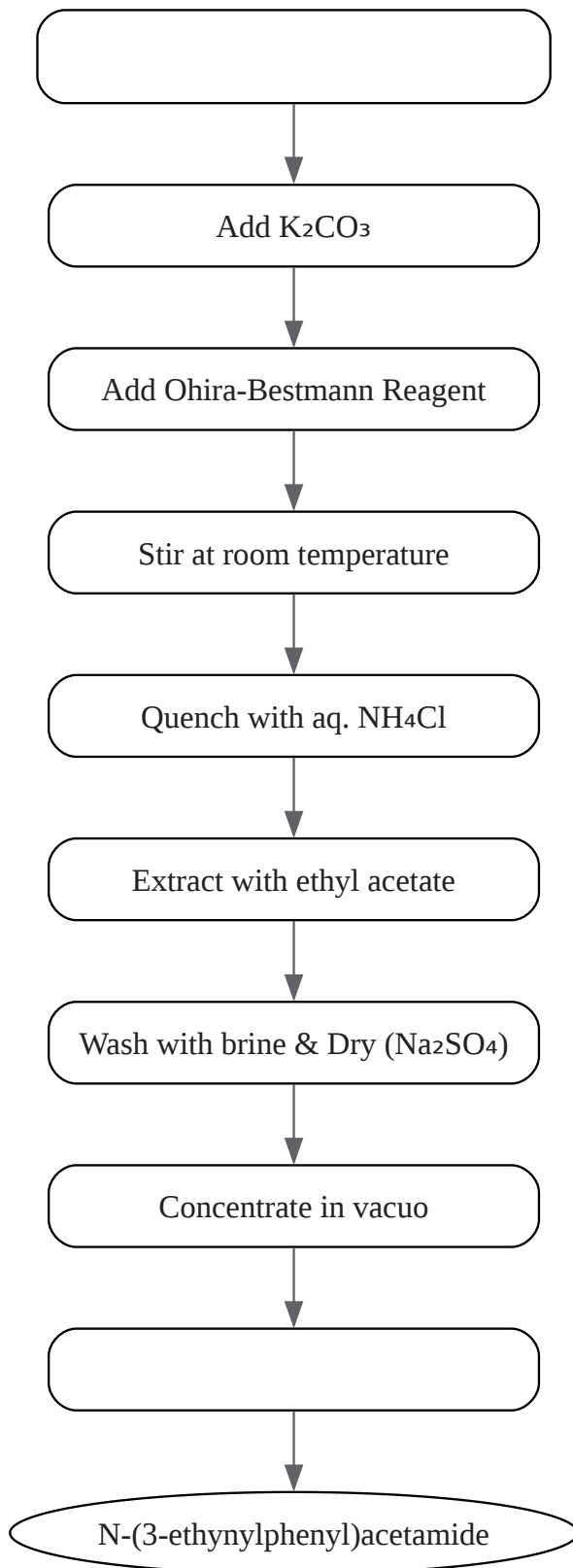
N-Acetylation Workflow



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Workflow for the synthesis of N-(3-acetylphenyl)acetamide.

Ohira-Bestmann Reaction Workflow



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Workflow for the synthesis of **N-(3-ethynylphenyl)acetamide**.

This guide outlines a reliable and efficient two-step synthesis of **N-(3-ethynylphenyl)acetamide** from 3-aminoacetophenone. The described protocols, along with the provided quantitative data and workflows, should serve as a valuable resource for researchers in the field. Adherence to standard laboratory safety practices is essential when performing these experimental procedures.

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